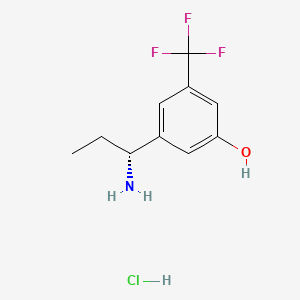

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride

Description

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride (CAS: 2411590-98-0) is a chiral organic compound with the molecular formula C₁₀H₁₃ClF₃NO and a molecular weight of 255.66 g/mol . Structurally, it features a phenol ring substituted with a trifluoromethyl group at the 5-position and an (R)-configured 1-aminopropyl chain at the 3-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. It is stored under inert conditions at room temperature, indicating moderate stability .

Properties

IUPAC Name |

3-[(1R)-1-aminopropyl]-5-(trifluoromethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)6-3-7(10(11,12)13)5-8(15)4-6;/h3-5,9,15H,2,14H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRKEKVPCKZBRQ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ®-4-(1-aminopropyl)-2-(trifluoromethyl)benzonitrile as a precursor . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are formed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues identified in the literature:

Key Comparative Insights

Trifluoromethyl vs. Fluorine Substitution

The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the mono-fluorinated analogue (CAS: 2411590-94-6) . This difference likely improves membrane permeability and target binding in hydrophobic pockets, as seen in Cinacalcet’s trifluoromethylphenyl moiety . However, excessive lipophilicity may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride).

Chain Length and Chirality

The aminopropyl chain in the target compound provides a longer spacer than the aminoethyl chain in (R)-3-(1-aminoethyl)-5-fluorophenol hydrochloride. This extended chain may facilitate interactions with deeper binding sites in biological targets, akin to Cinacalcet’s α-methyl-N-propylamine chain . The (R)-configuration is critical for enantioselective activity, as seen in chiral pharmaceuticals like levocetirizine.

Pharmacological Profiles

- Cinacalcet Analogy : Both the target compound and Cinacalcet feature trifluoromethylphenyl groups, but Cinacalcet’s naphthalene core enables distinct calcium receptor modulation . The absence of a naphthalene moiety in the target suggests a different therapeutic niche, possibly in neurotransmitter systems (e.g., serotonin or dopamine receptors).

- This underscores the importance of auxiliary functional groups (e.g., the aminopropyl chain in the target) .

Biological Activity

(R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is a compound of significant interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Chemical Formula : CHClFNO

- Molecular Weight : 255.66 g/mol

- CAS Number : 2411590-98-0

- MDL Number : MFCD32067825

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.

The mechanism of action of (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride primarily involves its interaction with specific molecular targets, particularly receptors and enzymes involved in various biochemical pathways. The aminopropyl group can engage with biological receptors, while the trifluoromethyl group contributes to the compound's stability and bioavailability.

1. Neurotropic Effects

Research has indicated that compounds structurally similar to (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride may exhibit neurotropic effects. For instance, studies have demonstrated that certain derivatives can enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

2. Antibacterial Activity

Fluorinated compounds, including (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride, have shown promising antibacterial properties. In vitro studies reveal significant activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For example, it has demonstrated inhibition of cyclooxygenase-1 (COX-1), which is relevant in inflammatory processes . The half-maximal inhibitory concentration (IC) values for related compounds suggest that modifications to the phenolic structure can enhance potency against target enzymes.

Comparative Analysis

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride | Structure | Neurotropic, antibacterial |

| (S)-4-(1-Aminopropyl)phenol hydrochloride | Structure | Moderate antibacterial |

| (S)-3-(1-Aminopropyl)-4-methylphenol hydrochloride | Structure | Lower neurotropic activity |

The trifluoromethyl group in (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride distinguishes it from other aminophenols, enhancing its biological properties and making it a valuable candidate for further research.

Case Study 1: Neurotropic Activity

A study investigated the neurotropic effects of related compounds in animal models. Mice treated with high doses exhibited no significant neurological deficits, indicating a favorable safety profile. Behavioral tests showed enhanced motor function and coordination, suggesting potential therapeutic benefits for neurodegenerative conditions .

Case Study 2: Antibacterial Efficacy

In vitro assays demonstrated that (R)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli and S. aureus. This finding supports its potential use as a novel antibacterial agent in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.